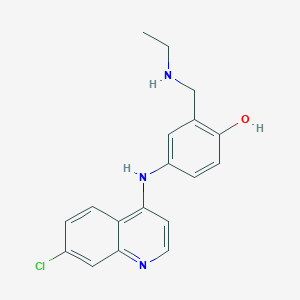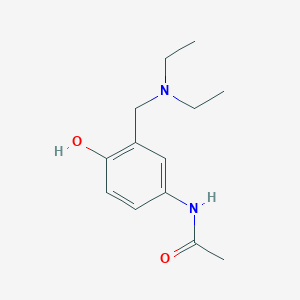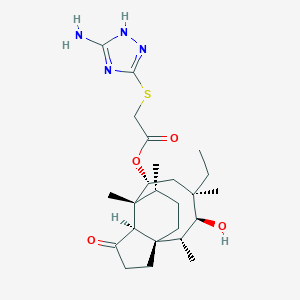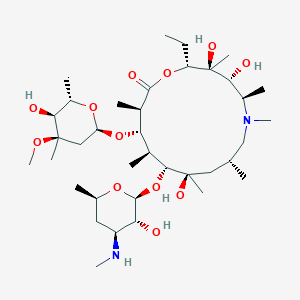
Benzethonium chloride
Übersicht
Beschreibung
Benzethonium chloride, also known as hyamine, is a synthetic quaternary ammonium salt. It is an odorless white solid that is soluble in water. This compound exhibits surfactant, antiseptic, and anti-infective properties, making it a versatile antimicrobial agent. It is commonly used in first aid antiseptics, cosmetics, toiletries, and as a hard surface disinfectant in the food industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzethonium chloride is synthesized through a multi-step process involving the reaction of benzyldimethylamine with 2-(2-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)ethoxy)ethyl chloride. The reaction typically occurs in the presence of a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is continuously stirred to ensure uniformity, and the product is isolated through filtration and drying processes. The final product is subjected to quality control tests to ensure its purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Benzethonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of benzethonium oxide.
Reduction: Formation of benzyldimethylamine derivatives.
Substitution: Formation of various substituted benzethonium compounds.
Wissenschaftliche Forschungsanwendungen
Benzethonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent in microbiological studies to test the efficacy against various pathogens.
Medicine: Utilized in topical antiseptics, mouthwashes, and anti-itch ointments due to its broad-spectrum antimicrobial activity.
Industry: Applied as a disinfectant in the food processing industry and as a preservative in pharmaceutical formulations
Wirkmechanismus
Benzethonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The positively charged nitrogen atom in its structure interacts with the negatively charged components of microbial cell membranes, leading to increased permeability and cell lysis. This disruption inhibits the growth and proliferation of bacteria, fungi, and viruses. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and causing mitochondrial membrane potential loss .
Vergleich Mit ähnlichen Verbindungen
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but different structural features.
Chlorhexidine: A bisbiguanide compound used as an antiseptic and disinfectant.
Cetylpyridinium chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges
Uniqueness: Benzethonium chloride is unique due to its broad-spectrum antimicrobial activity and its ability to act as a surfactant. Its structure allows it to be highly effective against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus, Escherichia coli, and Clostridium difficile. Additionally, its use in various industries, from cosmetics to food processing, highlights its versatility and effectiveness .
Eigenschaften
CAS-Nummer |
5929-09-9 |
|---|---|
Molekularformel |
C27H42NO2.Cl.H2O C27H44ClNO3 |
Molekulargewicht |
466.1 g/mol |
IUPAC-Name |
benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride;hydrate |
InChI |
InChI=1S/C27H42NO2.ClH.H2O/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;;/h8-16H,17-22H2,1-7H3;1H;1H2/q+1;;/p-1 |
InChI-Schlüssel |
VAPZFIMSURJAMN-UHFFFAOYSA-M |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.O.[Cl-] |
Color/Form |
COLORLESS CRYSTALS |
melting_point |
327 to 331 °F (NTP, 1992) |
Physikalische Beschreibung |
Thin hexagonal plates. Melting point 323.6-327.2 °F (162-164 °C). pH of 1% aqueous solution: 4.8-5.5. (NTP, 1992) |
Löslichkeit |
5 to 10 mg/mL at 70 °F (NTP, 1992) |
Synonyme |
Benzethonium Chloride Monohydrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















